4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester

Übersicht

Beschreibung

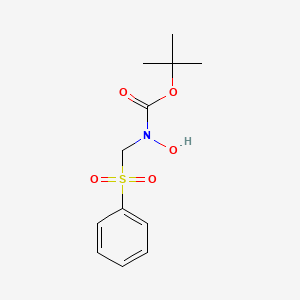

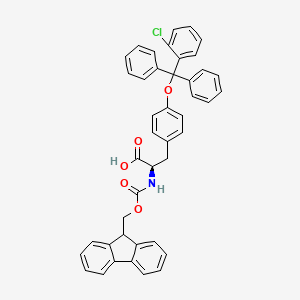

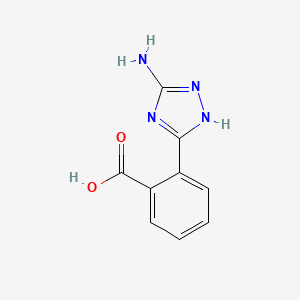

“4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester” is a chemical compound with the empirical formula C18H28BNO4 . It is also known as “4-((N-Boc-amino)methyl)phenylboronic acid pinacol ester” and has a molecular weight of 333.23 .

Molecular Structure Analysis

The compound has a complex structure that includes a boronic acid pinacol ester group, an amino group protected by a Boc (tert-butoxycarbonyl) group, and a phenyl ring . The SMILES string representation of the molecule isCC(C)(C)OC(=O)Nc1ccc(cc1)B2OC(C)(C)C(C)(C)O2 . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids and their esters are known to be involved in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 167-170 °C . The InChI key, which is a unique identifier for chemical substances, isHSJNIOYPTSKQBD-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

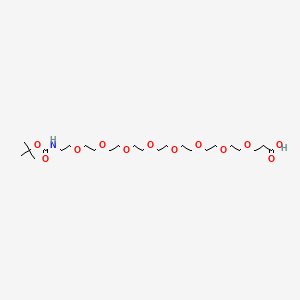

The compound has been utilized in the development of drug delivery systems . Specifically, it has been used to modify hyaluronic acid (HA) to create a reactive oxygen species (ROS)-responsive drug delivery system . This system can encapsulate curcumin (CUR) to form nanoparticles that release the drug rapidly in a ROS environment, which is beneficial for treating conditions like periodontitis where ROS plays a significant role .

Dental Therapeutics

In the realm of dental therapeutics , the modified HA with the compound has shown potential in targeting periodontal diseases. The nanoparticles created can enhance cellular uptake due to HA’s ability to recognize CD44 expressed by normal cells, providing a multifunctional approach to treat periodontitis .

Antimicrobial Applications

The antimicrobial efficacy of curcumin is retained when encapsulated within the nanoparticles made with 4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester . This suggests its use in antimicrobial applications where controlled release of the active agent is crucial .

Anti-inflammatory and Anti-oxidative Stress

The compound has been shown to contribute to anti-inflammatory and anti-oxidative stress functions when used in nanoparticle formulations. This is particularly useful in conditions where inflammation and oxidative stress are underlying pathogenic factors .

Cancer Treatment

Boronic acid derivatives, including this compound, play a key role in the development of drugs for various diseases, including specific cancer subtypes. They are fundamental components in the production of boronic acids used in medicinal chemistry .

Diabetes and Inflammatory Diseases

The compound is also significant in the development of treatments for diabetes and inflammatory diseases. Its role in the synthesis of boronic acids, which are active in various biological applications, makes it a valuable entity in medicinal chemistry .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper personal protective equipment, including gloves and eye protection, should be worn when handling this compound .

Eigenschaften

IUPAC Name |

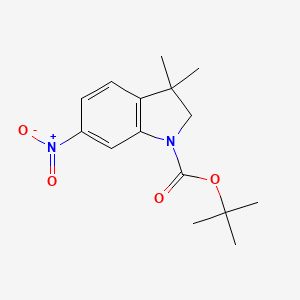

tert-butyl N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO4/c1-12-11-13(19-23-17(5,6)18(7,8)24-19)9-10-14(12)20-15(21)22-16(2,3)4/h9-11H,1-8H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJFCKJZWOLDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682353 | |

| Record name | tert-Butyl [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | |

CAS RN |

508223-54-9 | |

| Record name | tert-Butyl [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone](/img/structure/B1439765.png)

![[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine](/img/structure/B1439769.png)

-acetic acid](/img/structure/B1439771.png)